2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Overview
Description
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C27H29NO2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Biphenyl derivatives have been reported to inhibit thePD-1/PD-L1 pathway , which plays a crucial role in immune response regulation. This pathway is often exploited by cancer cells to evade the immune system, making it a popular target for cancer therapies .
Mode of Action
It’s worth noting that biphenyl derivatives, such as this compound, are known to act assmall-molecule inhibitors of the PD-1/PD-L1 interaction . They can block this interaction, preventing the downregulation of the immune response and allowing the immune system to target and destroy cancer cells .
Biochemical Pathways
The inhibition of the pd-1/pd-l1 interaction can affect multiple biochemical pathways involved in immune response regulation . For instance, it can enhance T-cell activation and proliferation, promoting the immune response against cancer cells .
Pharmacokinetics
Small-molecule inhibitors like this compound generally have good oral bioavailability and can penetrate tumors effectively . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
By inhibiting the pd-1/pd-l1 interaction, this compound can enhance the immune response against cancer cells . This can lead to the destruction of cancer cells and potentially slow down or stop tumor growth .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of small-molecule inhibitors .
Biological Activity
The compound 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide (CAS No. 212572-59-3) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanistic insights, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C27H29NO2, with a molar mass of 399.52 g/mol. Key physicochemical properties include:
- Density : 1.106 g/cm³ (predicted)
- Boiling Point : 585.9 °C (predicted)
- pKa : -0.48 (predicted)
Property | Value |
---|---|
Molecular Formula | C27H29NO2 |
Molar Mass | 399.52 g/mol |
Density | 1.106 g/cm³ |
Boiling Point | 585.9 °C |
pKa | -0.48 |
Antiviral Properties
Recent studies have indicated that compounds structurally related to tetrahydronaphthalenes exhibit antiviral activities. For instance, a benzoannulene analog demonstrated significant efficacy against Chikungunya virus (CHIKV), showing an effective concentration (EC90) of 1.45 μM and no observed cytotoxicity at concentrations up to 169 μM in human dermal fibroblast cells . This suggests that similar structural motifs in the target compound may also confer antiviral properties.
Structure-Activity Relationship (SAR)
The SAR studies surrounding tetrahydronaphthalene derivatives reveal that modifications on the phenyl ring significantly influence biological activity. The presence of electron-donating or electron-withdrawing groups can enhance or diminish the potency against specific viral targets .
Case Studies
A notable study on a related compound found that it inhibited viral replication effectively without cytotoxic effects on host cells. The results indicated that structural modifications could lead to enhanced selectivity and potency against viral targets .
While specific mechanisms for the target compound remain under investigation, related compounds have shown that they interact with viral proteins or inhibit critical steps in viral replication pathways. For instance, some compounds have been noted to interfere with viral entry or replication by targeting essential viral enzymes .
Properties
IUPAC Name |
N,N-dimethyl-2-[6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c1-28(2)27(29)17-21-10-13-25-18-26(15-14-24(25)16-21)30-19-20-8-11-23(12-9-20)22-6-4-3-5-7-22/h3-9,11-12,14-15,18,21H,10,13,16-17,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJPOYRHUNWNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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